1-(4-Methoxyphenyl)-3-{[2-(3-methylthiophen-2-yl)ethyl]amino}pyrrolidine-2,5-dione
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Overview
Description
1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is a complex organic compound with a unique structure that includes a methoxyphenyl group, a thienyl group, and a dihydropyrrole-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE typically involves multiple steps, including the formation of the dihydropyrrole-dione core and the subsequent attachment of the methoxyphenyl and thienyl groups. Common synthetic routes may involve:
Formation of the Dihydropyrrole-Dione Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Thienyl Group: This step may involve the use of organometallic reagents or cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the methoxyphenyl and thienyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE has a wide range of scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(4-METHOXY-PHENYL)-2-OXO-ETHYL)-PYRIDINIUM, BROMIDE
- 1-(2-(4-METHOXY-PHENYL)-2-OXO-ETHYL)-2-METHYL-PYRIDINIUM, BROMIDE
- 1-(2-(4-METHOXY-PHENYL)-2-OXO-ETHYL)-4-METHYL-PYRIDINIUM, BROMIDE
Uniqueness
1-(4-METHOXYPHENYL)-3-{[2-(3-METHYL-2-THIENYL)ETHYL]AMINO}DIHYDRO-1H-PYRROLE-2,5-DIONE is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H20N2O3S |
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Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-[2-(3-methylthiophen-2-yl)ethylamino]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C18H20N2O3S/c1-12-8-10-24-16(12)7-9-19-15-11-17(21)20(18(15)22)13-3-5-14(23-2)6-4-13/h3-6,8,10,15,19H,7,9,11H2,1-2H3 |
InChI Key |
XBXGMRBCFMGAAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)CCNC2CC(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
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